molecular formula C16H10ClFN2OS B287155 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B287155
M. Wt: 332.8 g/mol
InChI Key: IVZSEDHGDWFHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, which are essential for the immune response and inflammation. 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide works by inhibiting the activity of JAK enzymes, thereby blocking the downstream signaling pathways and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to reduce the symptoms of various autoimmune diseases, such as joint pain and swelling in rheumatoid arthritis and skin lesions in psoriasis. It has also been shown to improve the quality of life and physical function of patients with inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its potential toxicity and off-target effects.

Future Directions

There are several future directions for the research and development of 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide and other JAK inhibitors. These include the development of more selective and potent JAK inhibitors, as well as the identification of novel therapeutic targets for autoimmune diseases. Additionally, the potential use of JAK inhibitors in combination with other drugs or therapies is also an area of active research.

Synthesis Methods

The synthesis of 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves several steps, starting with the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminothiazole to form the corresponding amide, which is further reacted with phenyl isocyanate to form the final product.

Scientific Research Applications

2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a crucial role in the immune response and inflammation.

properties

Product Name

2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H10ClFN2OS/c17-16-20-13(10-5-2-1-3-6-10)14(22-16)15(21)19-12-8-4-7-11(18)9-12/h1-9H,(H,19,21)

InChI Key

IVZSEDHGDWFHPU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.